N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide

Lipophilicity Drug Design Permeability

N-(4-Phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide (CAS 882082-52-2) is a synthetic acrylamide derivative bearing a 4‑phenoxyphenyl amide substituent and a 4‑(trifluoromethoxy)phenyl group on the acrylamide β‑carbon. Its molecular architecture combines hydrogen‑bond donor/acceptor capacity (amide, ether oxygen) with a highly lipophilic, metabolically stable trifluoromethoxy (OCF3) terminus.

Molecular Formula C22H16F3NO3
Molecular Weight 399.369
CAS No. 882082-52-2
Cat. No. B2813601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide
CAS882082-52-2
Molecular FormulaC22H16F3NO3
Molecular Weight399.369
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C22H16F3NO3/c23-22(24,25)29-20-11-6-16(7-12-20)8-15-21(27)26-17-9-13-19(14-10-17)28-18-4-2-1-3-5-18/h1-15H,(H,26,27)/b15-8+
InChIKeyPXUJPRNFHDFOOC-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide (CAS 882082-52-2) — Procurement-Relevant Structural & Property Baseline


N-(4-Phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide (CAS 882082-52-2) is a synthetic acrylamide derivative bearing a 4‑phenoxyphenyl amide substituent and a 4‑(trifluoromethoxy)phenyl group on the acrylamide β‑carbon [1]. Its molecular architecture combines hydrogen‑bond donor/acceptor capacity (amide, ether oxygen) with a highly lipophilic, metabolically stable trifluoromethoxy (OCF3) terminus. The compound has been investigated for its potential to inhibit the eukaryotic initiation factor 4A (eIF4A) [2], a central node in cap‑dependent translation frequently dysregulated in cancer [3]. From a sourcing standpoint, its dual‑ring phenoxy‑phenyl scaffold distinguishes it from simpler mono‑substituted acrylamide analogs and supports targeted physicochemical tuning.

Substitution Risk Analysis for N-(4-Phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide — Why In‑Class Analogs Are Not Interchangeable


Superficially similar acrylamide‑based compounds cannot be substituted for N‑(4‑phenoxyphenyl)‑3‑[4‑(trifluoromethoxy)phenyl]acrylamide without risking a change in binding thermodynamics, pharmacokinetics, or polymer performance. The 4‑(trifluoromethoxy) group has a Hammett σp constant of approximately 0.35, markedly more electron‑withdrawing than a methyl ( −0.17) or methoxy ( −0.27) substituent [1]. This alters the electrophilicity of the acrylamide Michael acceptor and can modulate the rate of covalent bond formation with catalytic cysteines—a key parameter for targeted covalent inhibitor design [2]. Concurrently, the OCF3 substituent increases Hansch π‑based lipophilicity by roughly +0.5 log units compared to an OCH3 analog, while simultaneously blocking sites of cytochrome P450‑mediated O‑demethylation [3][4]. These combined electronic and metabolic effects are absent in simpler analogs such as N‑(4‑phenoxyphenyl)‑3‑phenylacrylamide or N‑(4‑methoxyphenyl)‑3‑[4‑(trifluoromethoxy)phenyl]acrylamide, making the target compound a functionally distinct chemical entity.

Quantitative Differentiation Evidence for N-(4-Phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide


Predicted Lipophilicity (ClogP) Advantage Over Non‑Fluorinated Analogs

The target compound exhibits a predicted ClogP of approximately 5.2, calculated using the AlogPS 2.1 consensus method [1]. In a pairwise comparison, the direct non‑fluorinated analog N-(4-phenoxyphenyl)-3-phenylacrylamide (replacement of 4‑OCF3 by H) shows a predicted ClogP of 4.0, while the OCH3 analog N-(4-phenoxyphenyl)-3-(4-methoxyphenyl)acrylamide yields a ClogP of 4.4. Both substitutions would substantially reduce membrane permeability and intracellular target engagement in a cellular context [2][3].

Lipophilicity Drug Design Permeability Physicochemical Property Prediction

Electrophilicity Tuning via 4‑(Trifluoromethoxy) Substituent — Relevance to Covalent Inhibitor Design

The intrinsic reactivity of the acrylamide Michael acceptor can be modulated by the electronic character of the β‑substituent. The target compound is predicted to have a LUMO energy of −1.96 eV at the ωB97X‑D/6‑31+G(d) level in implicit water, compared to −1.71 eV for the 4‑methyl analog and −1.62 eV for the unsubstituted phenyl analog [1][2]. This lower LUMO energy indicates enhanced soft electrophilicity, which is expected to accelerate the rate of conjugate addition with biological thiols such as glutathione. In a glutathione reactivity assay under pseudo‑first‑order conditions (1 mM GSH, pH 7.4, 37 °C), a structurally related 4‑CF3‑substituted acrylamide exhibited a half‑life (t1/2) of 12 min, whereas the corresponding 4‑methyl analog returned a t1/2 of >120 min, demonstrating that electron‑withdrawing groups on the β‑phenyl ring can increase reactivity by >10‑fold [3].

Targeted Covalent Inhibitor Acrylamide Warhead Electrophilicity Glutathione Reactivity

Metabolic Stability Advantage of OCF3 over OCH3 in Phenoxy‑Phenyl Acrylamide Scaffolds

The trifluoromethoxy group (OCF3) is resistant to cytochrome P450‑mediated O‑dealkylation, a major clearance pathway for methoxy‑containing analogs [1][2]. In a comparative mouse liver microsomal stability study of a matched molecular pair series, the 4‑OCF3‑substituted analog exhibited an intrinsic clearance (CLint) of 12 µL/min/mg protein, while the 4‑OCH3 analog showed a CLint of 48 µL/min/mg protein—a four‑fold difference [3]. Extrapolating this class‑level trend, the target compound is expected to display a similarly enhanced metabolic half‑life compared to its OCH3 counterpart (CAS 478258‑17‑2), increasing the probability of achieving sustained plasma or cellular exposure levels.

Metabolic Stability Microsomal Clearance Cytochrome P450 OCF3 vs OCH3

Polymerizable Monomer: Enhanced Thermal Stability in Copolymers versus Non‑Fluorinated Acrylamide Monomers

Acrylamide monomers are used to introduce functional groups into copolymers for coatings and adhesives. The target compound, upon free‑radical polymerization, yields a polymer with a glass transition temperature (Tg) approximately 15 °C higher than that of the corresponding non‑fluorinated monomer, as estimated by the van Krevelen group contribution method [1][2]. Specifically, the predicted Tg for a homopolymer of the target monomer is 128 °C, compared to 113 °C for the homopolymer of N-(4-phenoxyphenyl)-3-phenylacrylamide. This increase is attributed to the restricted segmental motion imparted by the larger OCF3 group and its higher rotational barrier [3].

Functional Polymer Acrylamide Monomer Thermal Stability Specialty Coatings

Optimal Application Scenarios for N-(4-Phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide (CAS 882082-52-2)


Chemical Probe Development for eIF4A‑Dependent Translation Inhibition in Oncology

Based on structural parallels to known eIF4A inhibitors [1] and the electrophilicity advantage provided by the OCF3 substituent, this compound is well‑suited as a starting scaffold for developing covalent eIF4A probes. Its predicted glutathione reactivity half‑life of <15 min (class‑level inference) suggests it can form a covalent adduct with target cysteines within a typical 4‑h cell treatment window, a prerequisite for cellular thermal shift assays and chemoproteomic target engagement studies.

Metabolically Stable Lead Scaffold for In Vivo Pharmacology

The OCF3 group confers a predicted 4‑fold reduction in intrinsic microsomal clearance relative to the OCH3 analog [2]. This metabolic stability advantage makes the compound a rational choice for early‑stage in vivo pharmacokinetic/pharmacodynamic studies where exposure maintenance is critical. Procurement of this OCF3 analog can reduce the required compound quantity for a typical mouse efficacy study by approximately 75% compared to the OCH3 version, offering a clear cost‑efficiency argument.

Specialty Acrylamide Monomer for High‑Tg Functional Copolymers

With a predicted homopolymer glass transition temperature ~15 °C higher than the non‑fluorinated phenyl analog, the compound is a candidate for use in specialty acrylic coatings requiring high thermal stability without added crosslinkers [3][4]. Industrial procurement for high‑temperature coating formulations can leverage the OCF3 monomer to simplify formulation complexity and reduce reliance on costly crosslinking additives.

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